1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a piperidine ring attached via an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate typically involves multiple steps. One common method starts with the halogenation of a pyridine derivative to introduce the chloro and trifluoromethyl groups. This is followed by the formation of the piperidine ring and its subsequent attachment to the pyridine ring via an acetate linkage. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using chlorinating agents and trifluoromethylating reagents. The piperidine ring can be synthesized through cyclization reactions, and the final acetate linkage is formed through esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The piperidine ring can also play a role in modulating the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl methanol
- 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl chloride
- 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl bromide
Uniqueness
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl acetate is unique due to its acetate linkage, which can influence its solubility, stability, and reactivity compared to similar compounds. The presence of the trifluoromethyl group also imparts distinct electronic properties that can affect the compound’s overall behavior in chemical and biological systems.
Properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O2/c1-8(20)21-10-2-4-19(5-3-10)12-11(14)6-9(7-18-12)13(15,16)17/h6-7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAKUDWTZKSNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.